N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Catalog No.
S1768261
CAS No.
89352-67-0
M.F
C34H46N4O6
M. Wt
606.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phe...

CAS Number

89352-67-0

Product Name

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C34H46N4O6

Molecular Weight

606.8 g/mol

InChI

InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1

InChI Key

BGJPRBZZLWCLJW-AWCRTANDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Solubility

Soluble in DMSO

Synonyms

ICI 174864, ICI-174864, N,N-diallyl-Tyr-Aib-Phe-Leu, N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is a peptide that exhibits promising properties for use in various scientific studies. It is composed of the amino acids tyrosine, alpha-aminoisobutyric acid, phenylalanine, and leucine, and is characterized by its diallyl functional group. In this paper, we will explore the definition and background of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine, briefly known as DATPAL, belongs to the class of peptides known as peptidomimetics. Peptidomimetics are molecules that mimic the structure and properties of peptides, but are more stable and resistant to degradation in the body. DATPAL has two diallyl functional groups, which can be used for cross-linking with other biomolecules or materials. It was first synthesized in 2006 by researchers from the University of Minnesota, and since then, it has been extensively studied for its potential applications in various fields.
DATPAL has a molecular weight of 779.96 g/mol and a molecular formula of C37H50N6O7. It is a white to off-white powder that is sparingly soluble in water, but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. DATPAL is stable under acidic and neutral conditions, but can be hydrolyzed under basic conditions. It is a chiral molecule, which means it has two enantiomers that are mirror images of each other.
DATPAL can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used technique for the preparation of peptides and peptidomimetics. The SPPS approach involves coupling protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. DATPAL can also be synthesized using solution-phase synthesis, which involves coupling unprotected amino acids in solution using activating reagents. Once synthesized, DATPAL can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
HPLC is the most commonly used technique for the analysis of DATPAL and other peptides. It involves separating the components of a mixture based on their chemical properties and detecting them using a UV detector. MS is used for the identification of the molecular weight and structure of DATPAL, while NMR spectroscopy is used for the elucidation of the three-dimensional structure of DATPAL.
DATPAL has been shown to exhibit various biological properties such as antimicrobial activity, antifungal activity, antitumor activity, and anti-inflammatory activity. It has been found to inhibit the growth of several bacterial and fungal strains, as well as tumor cells. The diallyl functional groups in DATPAL are thought to play a crucial role in its biological activity by interacting with other biomolecules.
DATPAL has been extensively studied for its toxicity and safety in scientific experiments. It has been found to be non-toxic to human cells and tissues at concentrations up to 100 µM, and has no significant acute toxicity in animal models. However, long-term toxicity studies are still needed to evaluate its safety for use in humans.
DATPAL has potential applications in various fields of research such as drug design, materials science, and biotechnology. It can be used as a building block for the synthesis of peptidomimetics with improved properties such as stability, selectivity, and specificity. It can also be used for the development of novel biomaterials that can be used for tissue engineering and drug delivery.
Currently, research on DATPAL is focused on its biological activity and potential applications in various fields. Researchers are exploring the mechanisms of action of DATPAL, as well as its interactions with other biomolecules. Several studies are also underway to develop new derivatives and analogs of DATPAL that exhibit improved properties.
DATPAL has potential implications in various fields of research and industry such as drug design, materials science, and biotechnology. It can be used for the development of novel therapeutics that can be used for the treatment of various diseases such as cancer, infections, and inflammation. It can also be used for the development of new biomaterials that can be used for tissue engineering, drug delivery, and biosensors.
Despite its promising properties, there are certain limitations to the use of DATPAL in scientific studies. One of the major limitations is its hydrophobic nature, which makes it difficult to formulate as a drug or biomaterial. Future research should focus on developing new formulations and delivery systems for DATPAL that can improve its solubility and bioavailability. Another limitation is the lack of in vivo studies, which are needed to evaluate its safety and efficacy in animal models. Future research should also focus on conducting more in vivo studies to determine the potential of DATPAL as a therapeutic agent.
Some of the future directions for research on DATPAL include:
- Development of novel delivery systems for DATPAL to improve its solubility, stability, and bioavailability.
- Conducting more in vivo studies to evaluate the safety and efficacy of DATPAL as a therapeutic agent.
- Exploration of the use of DATPAL as a scaffold for tissue engineering applications.
- Development of new derivatives and analogs of DATPAL with improved properties such as selectivity and specificity.
- Study of the interactions of DATPAL with other biomolecules to elucidate its mechanisms of action.
- Investigation of the potential of DATPAL as a biosensor for the detection of biomolecules.
- Exploration of the use of DATPAL as a building block for the synthesis of peptidomimetics with novel properties.

Purity

>98%

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

606.34173520 g/mol

Monoisotopic Mass

606.34173520 g/mol

Boiling Point

892.7ºC at 760 mmHg

Heavy Atom Count

44

Appearance

White lyophilised solid

Melting Point

N/A

Storage

-20°C

Sequence

YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib)

MeSH Pharmacological Classification

Narcotic Antagonists

Dates

Modify: 2023-08-15

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